molecular formula C19H19N3O2S2 B2630145 N-(4-methylphenyl)-2-{[4-(methylsulfanyl)phenyl]amino}pyridine-3-sulfonamide CAS No. 1242882-95-6

N-(4-methylphenyl)-2-{[4-(methylsulfanyl)phenyl]amino}pyridine-3-sulfonamide

Cat. No.: B2630145
CAS No.: 1242882-95-6
M. Wt: 385.5
InChI Key: QGDYQHWUMOEFRW-UHFFFAOYSA-N
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Description

N-(4-methylphenyl)-2-{[4-(methylsulfanyl)phenyl]amino}pyridine-3-sulfonamide is a complex organic compound that belongs to the class of sulfonamides Sulfonamides are known for their diverse applications in medicinal chemistry, particularly as antibiotics

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-methylphenyl)-2-{[4-(methylsulfanyl)phenyl]amino}pyridine-3-sulfonamide typically involves multiple steps. One common method involves the reaction of 4-methylbenzenesulfonyl chloride with 4-(methylsulfanyl)aniline in the presence of a base such as triethylamine. This reaction forms an intermediate sulfonamide, which is then reacted with 2-aminopyridine under controlled conditions to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization and chromatography are employed to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

N-(4-methylphenyl)-2-{[4-(methylsulfanyl)phenyl]amino}pyridine-3-sulfonamide undergoes various chemical reactions, including:

    Oxidation: The methylsulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The nitro group, if present, can be reduced to an amine using reducing agents such as palladium on carbon (Pd/C) and hydrogen gas.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Palladium on carbon (Pd/C), hydrogen gas.

    Substitution: Nitric acid for nitration, halogens for halogenation.

Major Products Formed

    Oxidation: Sulfoxides, sulfones.

    Reduction: Amines.

    Substitution: Nitro derivatives, halogenated compounds.

Scientific Research Applications

N-(4-methylphenyl)-2-{[4-(methylsulfanyl)phenyl]amino}pyridine-3-sulfonamide has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor.

    Medicine: Explored for its antimicrobial properties and potential use in drug development.

    Industry: Utilized in the production of dyes and pigments due to its stable structure.

Mechanism of Action

The mechanism of action of N-(4-methylphenyl)-2-{[4-(methylsulfanyl)phenyl]amino}pyridine-3-sulfonamide involves its interaction with specific molecular targets. In medicinal applications, it may inhibit the activity of certain enzymes by binding to their active sites, thereby preventing the substrate from accessing the enzyme. This inhibition can disrupt essential biochemical pathways in microorganisms, leading to their death or reduced growth.

Comparison with Similar Compounds

Similar Compounds

  • 4-methyl-N-(4-methylphenyl)benzene sulfonamide
  • N-[4-[(3-Methylisoxazol-5-yl)sulphamoyl]phenyl]acetamide

Uniqueness

N-(4-methylphenyl)-2-{[4-(methylsulfanyl)phenyl]amino}pyridine-3-sulfonamide stands out due to its unique combination of a pyridine ring and sulfonamide group, which imparts distinct chemical properties and potential biological activities. Its structure allows for versatile chemical modifications, making it a valuable compound in various research and industrial applications.

Properties

IUPAC Name

N-(4-methylphenyl)-2-(4-methylsulfanylanilino)pyridine-3-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19N3O2S2/c1-14-5-7-16(8-6-14)22-26(23,24)18-4-3-13-20-19(18)21-15-9-11-17(25-2)12-10-15/h3-13,22H,1-2H3,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QGDYQHWUMOEFRW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)NS(=O)(=O)C2=C(N=CC=C2)NC3=CC=C(C=C3)SC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19N3O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

385.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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